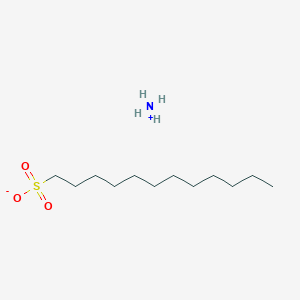
Ammonium dodecane-1-sulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ammonium dodecane-1-sulfonate is a surfactant compound with the chemical formula C12H27NO3S. It is known for its ability to reduce surface tension and is widely used in various industrial and research applications. This compound is part of the broader class of sulfonates, which are known for their surfactant properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ammonium dodecane-1-sulfonate can be synthesized through the sulfonation of dodecane followed by neutralization with ammonia. The process typically involves the following steps:
Sulfonation: Dodecane is reacted with sulfur trioxide (SO3) or chlorosulfonic acid (ClSO3H) to form dodecane-1-sulfonic acid.
Neutralization: The resulting dodecane-1-sulfonic acid is then neutralized with ammonia (NH3) to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar steps but on a larger scale. The process involves continuous sulfonation and neutralization in reactors designed for high efficiency and yield. The product is then purified and dried to obtain the final compound.
Analyse Chemischer Reaktionen
Types of Reactions
Ammonium dodecane-1-sulfonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it back to dodecane.
Substitution: It can participate in nucleophilic substitution reactions where the sulfonate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (RNH2) are commonly used.
Major Products
Oxidation: Produces dodecane-1-sulfonic acid.
Reduction: Produces dodecane.
Substitution: Produces various substituted dodecane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Ammonium dodecane-1-sulfonate has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in chromatography and as a reagent in organic synthesis.
Biology: Employed in cell lysis buffers and protein purification protocols.
Medicine: Investigated for its potential use in drug delivery systems due to its surfactant properties.
Industry: Utilized in detergents, emulsifiers, and as a wetting agent in various formulations.
Wirkmechanismus
The mechanism of action of ammonium dodecane-1-sulfonate primarily involves its surfactant properties. It reduces surface tension by aligning at the interface of water and oil, thereby stabilizing emulsions and dispersions. The sulfonate group interacts with water molecules, while the dodecane chain interacts with hydrophobic substances, facilitating the mixing of otherwise immiscible liquids.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium dodecane-1-sulfonate: Similar in structure but with a sodium ion instead of ammonium.
Dodecane-1-sulfonic acid: The parent acid form of the compound.
Sodium dodecyl sulfate (SDS): Another widely used surfactant with a similar structure but different applications.
Uniqueness
Ammonium dodecane-1-sulfonate is unique due to its specific ionic properties imparted by the ammonium ion. This makes it particularly useful in applications where a mild surfactant is required, such as in biological systems where harsh surfactants like SDS may cause denaturation of proteins.
Eigenschaften
Molekularformel |
C12H29NO3S |
|---|---|
Molekulargewicht |
267.43 g/mol |
IUPAC-Name |
azanium;dodecane-1-sulfonate |
InChI |
InChI=1S/C12H26O3S.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-16(13,14)15;/h2-12H2,1H3,(H,13,14,15);1H3 |
InChI-Schlüssel |
AERRGWRSYANDQB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCCS(=O)(=O)[O-].[NH4+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


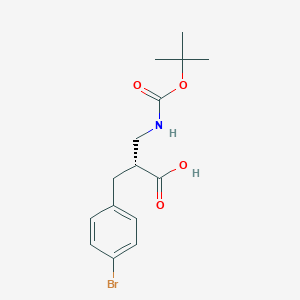
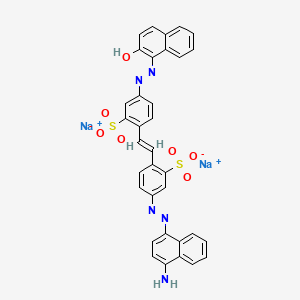
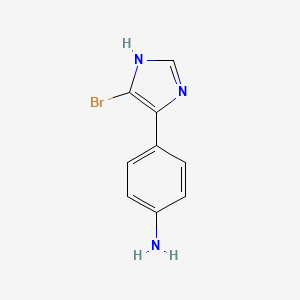
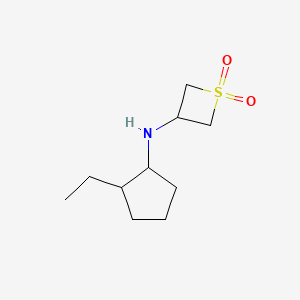
![5-Chloro-2-((5-chloro-3-ethylbenzo[d]thiazol-2(3H)-ylidene)methyl)-3-ethylbenzo[d]thiazol-3-ium iodide](/img/structure/B12947742.png)


![1,10-bis(2-ethylphenyl)-12-hydroxy-4,5,6,7-tetrahydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B12947766.png)

![(1-(Ethylcarbamoyl)-1H-benzo[d]imidazol-2-yl)methyl carbamate](/img/structure/B12947776.png)

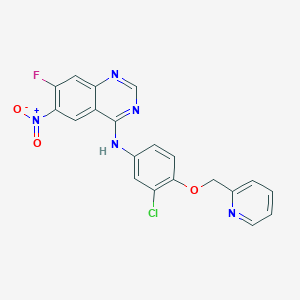

![3-(4-Chlorophenyl)-2-ethyl-5,6-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12947824.png)
